An In-depth Technical Guide to Methyl 3-aminopyridazine-4-carboxylate
An In-depth Technical Guide to Methyl 3-aminopyridazine-4-carboxylate
This guide provides a comprehensive technical overview of Methyl 3-aminopyridazine-4-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its fundamental properties, strategic importance in synthesis, detailed experimental protocols, and its role as a versatile building block for novel therapeutics.
Core Molecular Profile and Physicochemical Properties
Methyl 3-aminopyridazine-4-carboxylate (CAS No: 1256633-18-7) is a distinct organic molecule featuring a pyridazine core.[1][2] The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, imparts unique electronic properties and conformational rigidity, making it a valuable scaffold in modern drug design.[3][4]
The primary molecular and physical characteristics are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 153.14 g/mol | [1][2] |
| Molecular Formula | C₆H₇N₃O₂ | [1][2] |
| CAS Number | 1256633-18-7 | [1][2] |
| SMILES | O=C(C1=CC=NN=C1N)OC | [1][2] |
| Appearance | Solid (likely white or off-white powder) | [5] |
| Purity | Commonly available at ≥97% | [1] |
| Solubility | Limited solubility in water; soluble in polar organic solvents like ethanol and methanol. | [5] |
| Storage | Store at 2-8°C, sealed in a dry, dark place. | [1][2] |
Below is a 2D representation of the molecular structure, generated to clarify atom connectivity and functional group orientation.
Caption: 2D Structure of Methyl 3-aminopyridazine-4-carboxylate.
Strategic Importance in Drug Discovery and Medicinal Chemistry
The pyridazine scaffold is a privileged structure in medicinal chemistry, known to be present in a variety of biologically active compounds. Derivatives of pyridazine have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[3]
Methyl 3-aminopyridazine-4-carboxylate serves as a crucial intermediate in the synthesis of more complex molecules, particularly kinase inhibitors.[6] The amino group at the 3-position and the methyl carboxylate at the 4-position provide two reactive handles for facile functionalization. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics. Its utility is particularly noted in the development of therapeutics for oncological and inflammatory diseases.[6] The aminopyridine/aminopyridazine moiety is often employed to enhance aqueous solubility and metabolic stability, which are key parameters in developing orally bioavailable drugs.[7]
Synthesis and Chemical Reactivity: A Mechanistic Perspective
A logical synthetic pathway would likely involve the following key transformations:
Caption: Conceptual workflow for the synthesis of the target compound.
Proposed Experimental Protocol: A Self-Validating System
This protocol is a representative example based on analogous chemical transformations. Researchers should perform their own optimization.
Step 1: Amination of a Dichloropyridazine Precursor
-
Rationale: The introduction of the amino group is a critical step. Using a precursor like methyl 3,6-dichloropyridazine-4-carboxylate allows for selective nucleophilic aromatic substitution. Ammonia or a protected amine source can act as the nucleophile. The chlorine atoms are good leaving groups, activated by the electron-withdrawing nature of the pyridazine ring and the carboxylate group.
-
Procedure:
-
To a solution of methyl 3,6-dichloropyridazine-4-carboxylate (1.0 eq) in a suitable solvent (e.g., dioxane or DMF) in a sealed pressure vessel, add a solution of ammonia in methanol (excess, e.g., 10 eq).
-
Heat the reaction mixture at 80-120°C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue using column chromatography (e.g., silica gel with a gradient of ethyl acetate in hexanes) to isolate the mono-aminated product. The regioselectivity of this step is crucial and would need to be confirmed analytically.
-
Step 2: Dehalogenation (if necessary)
-
Rationale: If the starting material contains a second chlorine atom not at the desired position for amination, a dehalogenation step is required. Catalytic hydrogenation is a common and effective method for removing halogen atoms from heterocyclic rings.
-
Procedure:
-
Dissolve the chlorinated aminopyridazine intermediate (1.0 eq) in a solvent such as ethanol or methanol.
-
Add a catalyst, typically 10% Palladium on carbon (Pd/C) (e.g., 10 mol%).
-
Add a base, such as triethylamine or sodium acetate (1.5-2.0 eq), to neutralize the HCl formed during the reaction.
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
-
Analytical Characterization and Quality Control
Ensuring the identity and purity of Methyl 3-aminopyridazine-4-carboxylate is paramount. A multi-technique approach is necessary for unambiguous characterization, providing a self-validating system for quality control.
Caption: A typical workflow for analytical characterization.
Detailed Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique will confirm the number and connectivity of protons. Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), distinct signals for the aromatic protons on the pyridazine ring, and a broad singlet for the amine protons.
-
¹³C NMR: This provides information on the carbon skeleton. Signals corresponding to the ester carbonyl, the aromatic carbons, and the methyl carbon would be expected.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight. The expected molecular ion peak [M+H]⁺ would be at m/z 154.14. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: This is used to identify key functional groups. Characteristic peaks would include N-H stretching for the amine (around 3300-3500 cm⁻¹), C=O stretching for the ester (around 1700-1730 cm⁻¹), and C=N/C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹).[4]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase column (e.g., C18) with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) is typically used to assess the purity of the compound, which should ideally be >97%.
Safety and Handling
As a laboratory chemical, Methyl 3-aminopyridazine-4-carboxylate requires careful handling.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area or a chemical fume hood.
Conclusion
Methyl 3-aminopyridazine-4-carboxylate is a valuable heterocyclic building block with significant potential in drug discovery and development. Its dual functional groups on the pyridazine core allow for diverse chemical modifications, making it an attractive starting point for the synthesis of novel therapeutic agents, especially kinase inhibitors. Understanding its physicochemical properties, reactivity, and proper handling is essential for any researcher looking to leverage this compound in their synthetic and medicinal chemistry programs.
References
-
Pipzine Chemicals. Methyl 3-Aminopyridine-4-Carboxylate.[Link]
-
Lead Sciences. Methyl 3-aminopyridazine-4-carboxylate.[Link]
-
MySkinRecipes. Methyl 3-Aminopyridazine-4-carboxylate.[Link]
-
PubChem. Methyl 3-amino-1H-pyrazole-4-carboxylate.[Link]
-
PubChem. Methyl 3,6-dichloropyridazine-4-carboxylate.[Link]
-
ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.[Link]
-
Wikipedia. 3-Aminopyridine.[Link]
-
MDPI. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity.[Link]
-
PubMed Central. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.[Link]
-
Chem-Impex. 3-Aminopyridazine.[Link]
-
RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).[Link]
-
ACS Publications. Structure Property Relationships of Carboxylic Acid Isosteres.[Link]
- Google Patents.WO2016180833A1 - Process for preparing 4-amino-pyridazines.
-
NIH. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.[Link]
-
ResearchGate. Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents.[Link]
-
RSC Publishing. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.[Link]
-
Eureka | Patsnap. Preparation method of 3-amino-4-methylpyridine.[Link]
-
Digital Commons @ University of the Sciences. "Synthesis and Characterization of Unique Pyridazines" by William Hobbs.[Link]
-
Arkivoc. Recent developments in aminopyrazole chemistry.[Link]
-
MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.[Link]
-
MDPI. Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors.[Link]
Sources
- 1. Methyl 3-aminopyridazine-4-carboxylate - Lead Sciences [lead-sciences.com]
- 2. 1256633-18-7|Methyl 3-aminopyridazine-4-carboxylate|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. "Synthesis and Characterization of Unique Pyridazines" by William Hobbs [digitalcommons.liberty.edu]
- 5. Methyl 3-Aminopyridine-4-Carboxylate: Properties, Uses, Safety Data, Supplier & Manufacturer China [pipzine-chem.com]
- 6. Methyl 3-Aminopyridazine-4-carboxylate [myskinrecipes.com]
- 7. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]
